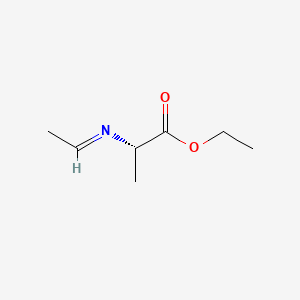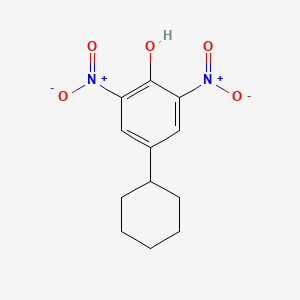
4-Cyclohexyl-2,6-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-2,6-dinitrophenol is an aromatic nitro compound with the molecular formula C12H14N2O5 and a molecular weight of 266.25 g/mol . This compound is known for its yellow crystalline appearance and is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2,6-dinitrophenol typically involves the nitration of cyclohexylphenol. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration at the 2 and 6 positions on the phenol ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-2,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert the nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Strong bases like sodium hydroxide or potassium hydroxide are often employed.
Major Products:
Oxidation: Formation of cyclohexylquinone derivatives.
Reduction: Production of 4-cyclohexyl-2,6-diaminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Cyclohexyl-2,6-dinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in targeting oxidative phosphorylation.
Industry: Employed in the production of dyes, pesticides, and other chemical intermediates
Mechanism of Action
The primary mechanism of action of 4-Cyclohexyl-2,6-dinitrophenol involves the uncoupling of oxidative phosphorylation. This process disrupts the proton gradient across the mitochondrial membrane, leading to increased heat production and metabolic rate. The compound targets mitochondrial proteins and enzymes involved in the electron transport chain .
Comparison with Similar Compounds
- 2,4-Dinitrophenol
- 2-Cyclohexyl-4,6-dinitrophenol
- 2,4-Dinitro-6-cyclohexylphenol
Comparison: 4-Cyclohexyl-2,6-dinitrophenol is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to other dinitrophenols. This uniqueness affects its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
4097-58-9 |
|---|---|
Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-cyclohexyl-2,6-dinitrophenol |
InChI |
InChI=1S/C12H14N2O5/c15-12-10(13(16)17)6-9(7-11(12)14(18)19)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |
InChI Key |
FQTXZQQAXMVGTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)
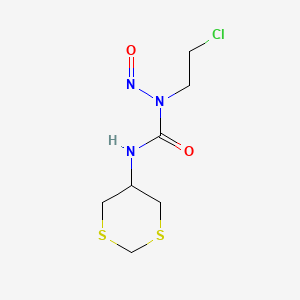
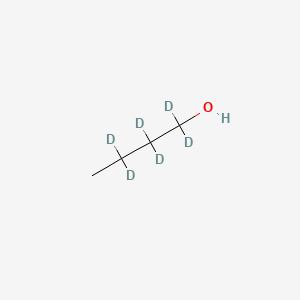
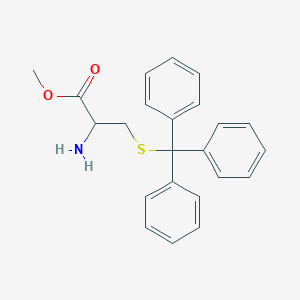

![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
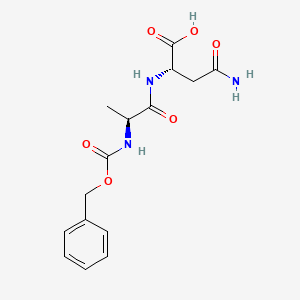
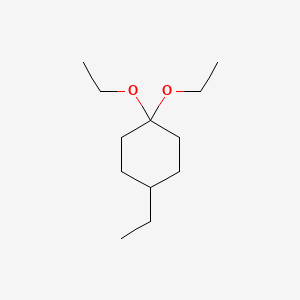
![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)
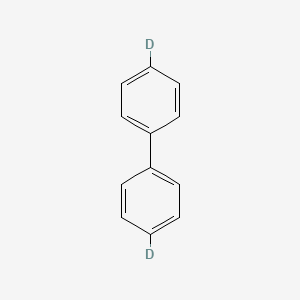
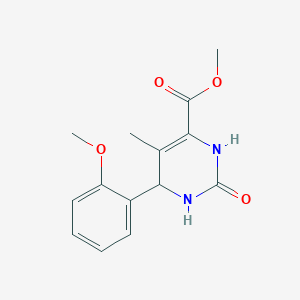
![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)
